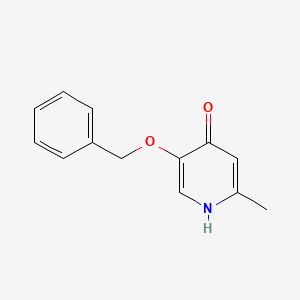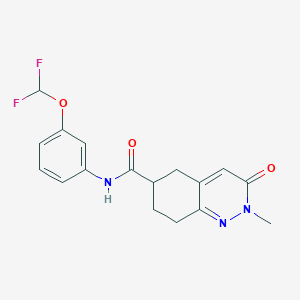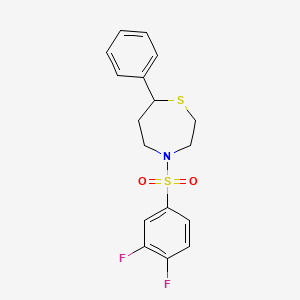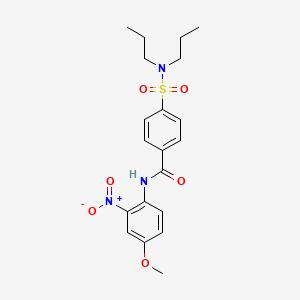
5-(benzyloxy)-2-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-methylpyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
FLAP Inhibitors Development
5-(benzyloxy)-2-methylpyridin-4(1H)-one derivatives have been studied for their application in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors, such as AM803, have demonstrated potency in FLAP binding and inhibition of leukotriene B(4) in human blood. They have undergone clinical trials for potential use in treating asthma (Stock et al., 2011).
Benzylation of Alcohols
The compound has been utilized in the benzylation of alcohols, demonstrating its role in organic synthesis. Specifically, a stable, neutral organic salt form of the compound has been developed for converting alcohols into benzyl ethers, showing good to excellent yield (Poon & Dudley, 2006).
Novel Synthesis Approaches
Research has expanded on the synthesis of various derivatives, including novel 1-Aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones, by altering the solvent system in the synthesis process. This method has provided a range of compounds in moderate to good yields (Nordmann & Mueller, 2013).
Synthesis of Heterocyclic Derivatives
The compound has been used in the annulation of various pyridines to produce heterocyclic derivatives. This synthesis has led to various derivatives with potential applications in medicinal chemistry (Yale, 1977).
Cytotoxicity Evaluation
Derivatives of the compound have been synthesized and evaluated for cytotoxicity against human tumor cell lines. These studies have identified specific derivatives with significant inhibitory effects on cancer cell growth, highlighting the potential for therapeutic applications (Chen et al., 2003).
Stereoselective Synthesis
The compound has been involved in reactions leading to the synthesis of aliphatic compounds with specific stereochemical configurations. This stereoselective synthesis is important for the development of compounds with desired biological activities (Donnelly et al., 2004).
Inhibitors for HIV-1 Reverse Transcriptase
Its derivatives have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research contributes to the development of new antiviral therapies (Hoffman et al., 1993).
Propiedades
IUPAC Name |
2-methyl-5-phenylmethoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-7-12(15)13(8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXLNQVLYVVIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)
![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)
![1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2794197.png)
![(3E)-1-(4-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2794199.png)


![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)




